コエンザイムAトリリチウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

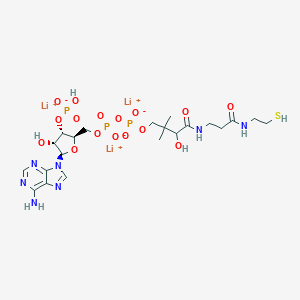

Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. Coenzyme A trilithium salt is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

科学的研究の応用

Coenzyme A trilithium salt has a wide range of scientific research applications:

作用機序

Target of Action

Coenzyme A trilithium salt (CoA) primarily targets enzymes involved in various biochemical reactions . It binds to the active sites of these enzymes, allowing them to be activated or inhibited .

Mode of Action

CoA is a cofactor that facilitates enzymatic acyl-group transfer reactions . It works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .

Biochemical Pathways

CoA plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

Pharmacokinetics

It’s known that coa is generally stable in neutral and moderately acidic solutions . Its solubility in water is 1 mg/mL , which could impact its bioavailability.

Result of Action

CoA facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids . It also promotes the repair of plasma membranes by activating phospholipid synthesis . Acyl CoA accumulation is implicated in metabolic disorders and may indirectly lead to the pathogenesis associated with carbon-induced mitochondrial stress heart failure, diabetes, and obesity .

Action Environment

CoA is a moisture-sensitive powder that should be stored desiccated at -20°C . It’s recommended to use only outdoors or in a well-ventilated area . Environmental factors such as temperature, humidity, and ventilation can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Coenzyme A trilithium salt facilitates enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism . Over a hundred different reactions utilize Coenzyme A trilithium salt as it is the source of 4′-phosphopantetheine, which acts as a prosthetic group of carrier proteins of polyketide, fatty acid, and non-ribosomal peptide synthases .

Cellular Effects

Coenzyme A trilithium salt has a profound impact on various types of cells and cellular processes. It influences cell function by facilitating the removal of lipid peroxides, increasing the mobilization of fatty acids, and promoting the repair of plasma membranes by activating phospholipid synthesis . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Coenzyme A trilithium salt involves its binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .

Metabolic Pathways

Coenzyme A trilithium salt is involved in several metabolic pathways. It participates in the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and synthesis of lipids, glycans, and haem . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final attachment of adenosine monophosphate .

Industrial Production Methods: Industrial production of coenzyme A trilithium salt typically involves enzymatic reactions using purified enzymes. The product is then purified by ion exchange chromatography to achieve high purity levels .

化学反応の分析

Types of Reactions: Coenzyme A trilithium salt undergoes various enzymatic acyl-group transfer reactions. It supports the synthesis and oxidation of fatty acids and participates in over a hundred different reactions as the source of 4′-phosphopantetheine .

Common Reagents and Conditions: Common reagents used in reactions involving coenzyme A trilithium salt include acetyl phosphate and phosphotransacetylase. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .

Major Products Formed: The major products formed from reactions involving coenzyme A trilithium salt include acetyl coenzyme A, malonyl coenzyme A, and other acyl coenzyme A derivatives .

類似化合物との比較

- Acetyl coenzyme A trisodium salt

- Malonyl coenzyme A lithium salt

- Coenzyme A sodium salt hydrate

- Oxidized coenzyme A lithium salt

Comparison: Coenzyme A trilithium salt is unique in its ability to serve as a cofactor in a wide variety of enzymatic reactions, particularly in the synthesis and oxidation of fatty acids. Its trilithium form provides stability and solubility advantages over other similar compounds .

特性

CAS番号 |

18439-24-2 |

|---|---|

分子式 |

C21H33Li3N7O16P3S |

分子量 |

785.4 g/mol |

IUPAC名 |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChIキー |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

異性体SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

正規SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

外観 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

18439-24-2 |

ピクトグラム |

Irritant |

同義語 |

CoA Trilithium Salt; Trilithium Coenzyme A; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Crotonyl Coenzyme A trilithium salt was used to upregulate histone crotonylation (KCR). How does this compound achieve this effect?

A1: Crotonyl Coenzyme A trilithium salt acts as a cell-permeable precursor to crotonyl-CoA, a key substrate for histone crotonyltransferases (specifically p300, as highlighted in the study). By increasing intracellular levels of crotonyl-CoA, the compound promotes the enzymatic transfer of crotonyl groups to lysine residues on histone tails, thereby increasing levels of histone crotonylation [].

Q2: What were the in vivo effects of administering Crotonyl Coenzyme A trilithium salt in the context of this study?

A2: Intrathecal and intra-trigeminal ganglion administration of Crotonyl Coenzyme A trilithium salt in mice led to a dose-dependent induction of both mechanical allodynia and thermal hyperalgesia []. This suggests that increasing histone crotonylation, specifically in the context of the nervous system, may contribute to the development and maintenance of neuropathic pain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)